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Dipentyl oxalate - 20602-86-2

Dipentyl oxalate

Catalog Number: EVT-265348
CAS Number: 20602-86-2
Molecular Formula: C12H22O4
Molecular Weight: 230.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dipentyl oxalate is a biochemical.
Synthesis Analysis

Methods of Synthesis
The synthesis of dipentyl oxalate can be achieved through several methods, primarily focusing on the transesterification of oxalic acid or its esters with pentanol. The following steps outline a common synthetic pathway:

  1. Transesterification Reaction: Pentanol is reacted with dimethyl oxalate or diethyl oxalate in the presence of a catalyst, typically an acid catalyst like sulfuric acid or a base catalyst such as sodium hydroxide.
  2. Reaction Conditions: The reaction is usually conducted at elevated temperatures (around 150-200 °C) to facilitate the removal of methanol or ethanol produced during the reaction.
  3. Purification: The resulting dipentyl oxalate can be purified through distillation or recrystallization to achieve high purity levels.

This method is efficient and yields dipentyl oxalate with minimal by-products, making it suitable for industrial applications .

Molecular Structure Analysis

Molecular Structure
Dipentyl oxalate has a molecular weight of approximately 230.3 g/mol. Its structure consists of two pentyl groups (C5H11) linked to an oxalate group (C2O4). The structural representation can be summarized as follows:

  • Chemical Structure:
    O C O C O O\text{O C O C O O}
    where each carbon atom in the oxalate group is bonded to a pentyl chain.
  • Bonding and Geometry: The molecule exhibits a tetrahedral geometry around the carbon atoms in the oxalate group due to sp² hybridization, while the alkyl chains contribute to its hydrophobic characteristics.
Chemical Reactions Analysis

Reactions Involving Dipentyl Oxalate
Dipentyl oxalate can participate in several chemical reactions:

  1. Hydrolysis: In the presence of water, dipentyl oxalate can hydrolyze to form pentanol and oxalic acid.
  2. Transesterification: It can react with other alcohols to form corresponding alkyl esters.
  3. Decarboxylation: Under certain conditions, dipentyl oxalate can undergo decarboxylation, leading to the formation of smaller alkanoates and carbon dioxide.

These reactions are typically influenced by temperature, pressure, and the presence of catalysts .

Mechanism of Action

Mechanism of Action
The mechanism of action for dipentyl oxalate primarily revolves around its ability to act as a plasticizer in polymer matrices. When incorporated into polymers, it reduces intermolecular forces between polymer chains, thereby enhancing flexibility and workability. This action occurs through:

  • Intercalation into Polymer Chains: Dipentyl oxalate molecules insert themselves between polymer chains, disrupting cohesive forces.
  • Lowering Glass Transition Temperature (Tg): The presence of dipentyl oxalate decreases Tg, allowing polymers to maintain flexibility at lower temperatures.

This mechanism is crucial for applications in coatings, adhesives, and flexible plastics .

Physical and Chemical Properties Analysis

Properties Overview

  • Appearance: Clear liquid
  • Boiling Point: Approximately 250 °C
  • Density: About 1.05 g/cm³
  • Solubility: Soluble in organic solvents such as ethanol and ether but insoluble in water.
  • Stability: Stable under normal conditions but may decompose upon prolonged exposure to heat or moisture.

These properties make dipentyl oxalate suitable for various industrial applications where stability and solubility are critical .

Applications

Scientific Applications
Dipentyl oxalate finds use in several fields:

  1. Plasticizers in Polymers: Enhances flexibility and durability in plastic formulations.
  2. Solvent Applications: Acts as a solvent for various organic reactions due to its favorable solubility properties.
  3. Chemical Intermediates: Utilized in the synthesis of other chemical compounds through transesterification reactions.

The versatility of dipentyl oxalate in these applications underscores its importance in both industrial chemistry and material science .

Synthetic Methodologies and Optimization Strategies for Dipentyl Oxalate Production

Transesterification Routes: Catalytic Systems and Reaction Kinetics

Transesterification of dialkyl oxalates with n-pentanol represents the dominant industrial route for dipentyl oxalate synthesis, leveraging the equilibrium-driven exchange of alkoxy groups. The reaction proceeds via nucleophilic attack by pentanol on the carbonyl carbon of the oxalate ester, forming a tetrahedral intermediate that collapses to release the lower alcohol. Catalytic efficiency dictates process economics, with heterogeneous systems offering significant advantages in separability and reusability.

Table 1: Catalytic Systems for Dipentyl Oxalate Synthesis via Transesterification

Catalyst TypeExampleTemperature (°C)Conversion (%)Selectivity (%)Key Advantages
Homogeneous Lewis AcidTi(OBu)₄160–180>9588–92High activity
TitanosilicateTS-1 (2.5 wt% Ti)140–16085–90>95Weak Lewis acidity minimizes side reactions
Supported Metal OxideMoO₃/SiO₂ (1–5 wt%)130–15084–92>99Tunable acidity, high dispersion
Organotin CompoundsDibutyltin dilaurate100–12075–8590–95Low-temperature operation

Titanosilicate molecular sieves (e.g., TS-1) exemplify advanced heterogeneous catalysts. Their framework-incorporated titanium atoms generate Lewis acid sites that activate carbonyl groups without promoting pentanol dehydration. Studies using dimethyl oxalate transesterification with phenol demonstrate that TS-1 catalysts (2.5 wt% Ti) achieve >95% selectivity toward diphenyl oxalate at 85–90% conversion, attributed to controlled acid strength that suppresses ether formation [1]. Similarly, silica-supported MoO₃ catalysts prepared via sol-gel techniques exhibit exceptional performance in diethyl oxalate transesterification with phenol, delivering 84.7% conversion and near-quantitative selectivity for diphenyl oxalate at 1 wt% loading [2]. The weak Lewis acidity of highly dispersed MoOₓ species prevents substrate degradation while enabling efficient carbonyl activation.

Reaction kinetics follow a pseudo-first-order model relative to oxalate ester concentration under excess pentanol conditions. Key operational parameters include:

  • Molar ratio: A 1:4–1:6 oxalate-to-pentanol ratio shifts equilibrium toward dipentyl oxalate
  • Temperature: Optimal range of 130–180°C balances reaction rate and catalyst stability
  • Catalyst loading: 0.5–2.0 wt% typically suffices for >80% conversionDiffusional limitations emerge with heterogeneous catalysts when branched pentanol isomers react, necessitating tailored pore architectures in zeolitic systems. Continuous removal of co-produced methanol or ethanol via distillation or membrane separation further enhances conversion.

Esterification Pathways: Acid-Catalyzed vs. Enzymatic Approaches

Direct esterification of oxalic acid with n-pentanol provides an atom-efficient alternative to transesterification, particularly where dialkyl oxalate feedstocks are cost-prohibitive. This route confronts challenges including oxalic acid decarboxylation and diacid solubility limitations.

Brønsted acid-catalyzed esterification employs homogeneous catalysts (H₂SO₄, p-toluenesulfonic acid) or heterogeneous solids (sulfonated zirconia, acidic resins). Concentrated H₂SO₄ (1–2 mol%) achieves >90% conversion at 100–120°C within 4–6 hours but generates sulfonated byproducts requiring neutralization. p-Toluenesulfonic acid reduces side reactions but still presents catalyst recovery issues. Heterogeneous alternatives like sulfated zirconia offer improved separability, achieving 80–85% diester yield at 150°C. However, thermal sensitivity of oxalic acid imposes temperature constraints: above 150°C, decarboxylation to CO, CO₂, and formic acid becomes significant, reducing yields and necessitating precise temperature control.

Table 2: Comparative Analysis of Esterification Approaches

ParameterAcid-Catalyzed (H₂SO₄)Acid-Catalyzed (Resin)Enzymatic (Lipase)
Reaction Temperature100–120°C120–150°C50–70°C
Reaction Time4–6 h8–12 h24–72 h
Conversion>90%75–85%60–80%
Di:Ester Selectivity3:1–4:13:1–5:1>20:1
Downstream ProcessingComplex neutralizationSimple filtrationSimple filtration
Environmental ImpactHigh (salt waste)ModerateLow

Enzymatic esterification using immobilized lipases (e.g., Candida antarctica Lipase B) presents a sustainable pathway operating under mild conditions (50–70°C). These catalysts exhibit exceptional regioselectivity and minimize decarboxylation. Non-aqueous media (e.g., toluene) shift equilibrium toward esterification, with molecular sieves removing generated water. Yields reach 60–80% for dipentyl oxalate with di-to-monoester ratios exceeding 20:1 – a critical advantage over chemical catalysts that typically yield monoester-rich mixtures (3:1–5:1 diester:monoester). Despite slower kinetics (24–72 hours), enzymatic routes eliminate corrosion, reduce waste, and facilitate catalyst reuse (>10 cycles with <20% activity loss) [9]. Economic viability hinges on enzyme cost reduction and solvent-free operation enhancements.

Continuous-Flow Synthesis: Scalability and Process Intensification

Continuous-flow reactors address limitations of batch processing for dipentyl oxalate synthesis, particularly in transesterification and Claisen condensation routes. Enhanced mass/heat transfer, precise residence time control, and inherent safety advantages enable reaction intensification and scalability.

Diethyl oxalate transesterification with pentanol exemplifies this approach. Tubular reactors (1–5 mm ID) packed with heterogeneous catalysts (e.g., TiO₂/SiO₂) achieve near-complete conversion in 5–10 minutes at 130°C – a dramatic reduction from typical batch durations (4–8 hours). Space-time yields (STY) reach 3,720 kg·h⁻¹·m⁻³ in optimized systems, outperforming batch reactors by two orders of magnitude [10]. Similar advancements occur in Claisen condensations involving oxalate esters; switching from ethanol to THF in continuous systems reduced reaction times from 20 hours (batch) to 2 minutes while increasing yields from 73% to 84% [10].

Table 3: Continuous-Flow Optimization Parameters for Oxalate Ester Synthesis

ParameterBatch ProcessInitial Flow ProcessOptimized Flow Process
SolventEthanolTHF/EtOH mixtureTHF
Temperature (°C)25 (RT)3020
Residence Time20 h10 min2 min
Oxalate Equivalents1.21.51.23
Catalyst Equivalents1.21.51.23
Yield (%)738784
Productivity (g·h⁻¹)3.142.574.4

Design of Experiments (DoE) methodologies critically enable flow optimization. For diethyl oxalate-based reactions, central composite design (CCD) analysis revealed that oxalate and ethoxide equivalents (optimal: 1.23 eq) exerted greater influence than temperature or residence time. Excess reagents (>1.3 eq) decreased yields due to ethanol-mediated side reactions, while temperatures above 30°C promoted degradation [10]. Reactor configurations integrating multiple unit operations (e.g., microwave-assisted preheating, static mixers, and membrane separators) further enhance efficiency. For instance, inline IR monitoring coupled with automated back-pressure control maintains optimal stoichiometry during feedstock fluctuations, ensuring consistent product quality (>99% purity) at production scales.

Byproduct Formation and Mitigation in Industrial-Scale Synthesis

Industrial dipentyl oxalate synthesis contends with multiple byproducts that compromise yield, purity, and downstream applications. Strategic mitigation leverages catalyst design, process engineering, and purification protocols.

Primary byproducts and their origins include:

  • Pentyl ethers: Di-n-pentyl ether forms via acid-catalyzed dehydration of pentanol (e.g., over strong Brønsted sites)
  • Monoesters: Oxalic acid mono-pentyl ester results from incomplete esterification or transesterification
  • Decarbonylation products: CO and CO₂ arise from thermal decomposition (>150°C) of oxalic acid or its monoesters
  • Aldehydes: n-Pentanal forms via oxidation or disproportionation of pentanol
  • Color bodies: Conjugated unsaturated carbonyls generate during high-temperature processing

Mitigation strategies target specific byproduct pathways:

  • Catalyst modulation: Using weak Lewis acids (e.g., TS-1, MoO₃/SiO₂) instead of strong Brønsted acids suppresses ether formation. TS-1’s site-isolated titanium centers exhibit precisely tuned acidity that minimizes pentanol dehydration while maintaining high transesterification activity [1] [2].
  • Distillation control: Reactive distillation continuously removes water (esterification) or lower alcohols (transesterification), shifting equilibrium toward dipentyl oxalate. Low-pressure operation (20–50 mbar) reduces bottoms temperature, curtailing thermal degradation.
  • Selective oxidation: Incorporating mild oxidants (e.g., hydrogen peroxide) during workup decomposes aldehydes to carboxylic acids, facilitating their separation via aqueous extraction.
  • Adsorptive purification: Activated carbon or alumina beds remove color bodies and trace aldehydes post-synthesis, achieving pharmaceutical-grade purity (>99.5%).

Decarbonylation presents particular challenges during oxalic acid esterification. Metal catalysts (e.g., Fe³⁺, V⁵⁺) inadvertently accelerate decarboxylation. Mitigation involves:

  • Temperature moderation (<130°C during acid addition)
  • Sequential pentanol addition: Produce monoester at 80°C, then increase temperature for diester formation
  • Non-metallic catalysts: Enzymatic routes or acidic resins avoid metal-induced decomposition [9]

These integrated approaches enable industrial processes to achieve dipentyl oxalate yields exceeding 90% with impurities controlled below 500 ppm for critical applications.

Properties

CAS Number

20602-86-2

Product Name

Dipentyl oxalate

IUPAC Name

dipentyl oxalate

Molecular Formula

C12H22O4

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C12H22O4/c1-3-5-7-9-15-11(13)12(14)16-10-8-6-4-2/h3-10H2,1-2H3

InChI Key

XAHVPYNDLCTDTE-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C(=O)OCCCCC

Solubility

Soluble in DMSO

Synonyms

Dipentyl oxalate; AI3-00419; AI3 00419; AI300419

Canonical SMILES

CCCCCOC(=O)C(=O)OCCCCC

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